9-bromo-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
CAS No.: 899973-89-8
Cat. No.: VC6721111
Molecular Formula: C19H14BrN3OS
Molecular Weight: 412.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899973-89-8 |
|---|---|
| Molecular Formula | C19H14BrN3OS |
| Molecular Weight | 412.31 |
| IUPAC Name | 9-bromo-5-pyridin-2-yl-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C19H14BrN3OS/c20-12-6-7-17-13(10-12)16-11-15(18-5-3-9-25-18)22-23(16)19(24-17)14-4-1-2-8-21-14/h1-10,16,19H,11H2 |
| Standard InChI Key | PFDRBBULTUZYRC-UHFFFAOYSA-N |
| SMILES | C1C2C3=C(C=CC(=C3)Br)OC(N2N=C1C4=CC=CS4)C5=CC=CC=N5 |
Introduction
The compound 9-bromo-5-(pyridin-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazine is a heterocyclic organic molecule that combines multiple aromatic and heteroaromatic rings. Its structure integrates bromine substitution, pyridine, thiophene, and a fused benzo-pyrazolo-oxazine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Features
This compound is characterized by:
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Bromine substitution at the 9th position, which can enhance reactivity and biological activity.
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A pyridinyl group at the 5th position, contributing to electron density and hydrogen-bonding potential.
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A thiophenyl group at the 2nd position, known for its bioactive properties.
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A fused benzo[e]pyrazolo[1,5-c] oxazine core structure that provides rigidity and potential for receptor binding.
Synthesis
The synthesis of such complex heterocycles typically involves multi-step reactions. General synthetic strategies for related compounds include:
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Cyclization Reactions: Formation of the oxazine ring through condensation reactions involving amines and aldehydes or ketones.
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Functional Group Introduction: Bromination at specific positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
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Heteroaryl Substitution: Incorporation of pyridine and thiophene groups via cross-coupling reactions like Suzuki or Heck coupling.
Spectroscopic techniques such as NMR (proton and carbon), IR spectroscopy, and mass spectrometry are used to confirm the structure.
Biological Activity
Compounds with similar structural motifs have demonstrated diverse biological activities:
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Antimicrobial Activity: The bromine atom and heteroaromatic groups enhance interaction with microbial enzymes or DNA.
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Anti-inflammatory Potential: Pyrazolo[1,5-c] oxazine derivatives have shown inhibition of inflammatory mediators.
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Anticancer Properties: The fused heterocyclic system may interact with DNA or proteins involved in cancer progression.
Further studies like molecular docking and in vitro assays are needed to evaluate this compound's specific bioactivity.
Applications
Potential applications include:
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Development as a lead compound in drug discovery.
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Use as a building block in organic synthesis for more complex molecules.
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Study of structure–activity relationships (SAR) to optimize biological efficacy.
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